
(4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid
Übersicht
Beschreibung
(4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C17H26BNO5 and its molecular weight is 335.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki–Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new palladium-carbon bond with electrophilic organic groups . In transmetalation, nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway influenced by this compound . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The compound’s role as an organoboron reagent makes it a crucial component in this pathway .
Pharmacokinetics
These properties can influence the bioavailability of the compound in Suzuki–Miyaura cross-coupling reactions .
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a fundamental process in organic synthesis, enabling the construction of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of the compound’s action can be influenced by these environmental factors .
Biologische Aktivität
(4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid, often referred to as 4-Boc-Piperidin-4-yloxy-phenylboronic acid, is a boronic acid derivative with significant implications in medicinal chemistry and biological research. This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in various synthetic pathways. Its unique structure allows for interactions with biological molecules, thereby facilitating its use in drug discovery and biochemical applications.
- Molecular Formula : C17H26BNO5
- Molecular Weight : 335.20 g/mol
- CAS Number : 1224449-13-1
- IUPAC Name : 4-(((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles through its boronic acid moiety. This property enables it to act as an enzyme inhibitor and a receptor ligand, which is crucial in the development of therapeutic agents targeting various diseases.
Biological Applications
- Enzyme Inhibition : The boronic acid group can inhibit enzymes that rely on diol substrates, making it useful in the design of enzyme inhibitors.
- Drug Development : As a building block in organic synthesis, it plays a role in the creation of pharmaceuticals aimed at treating cancer and other diseases.
- Biochemical Probes : The compound is employed in developing probes for studying biological processes due to its ability to interact with specific biomolecules.
Case Studies
- Cancer Research : Recent studies have highlighted the potential of boronic acids in cancer therapy. For instance, compounds similar to this compound have shown promising inhibitory effects on cancer cell proliferation. In vitro studies indicated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, demonstrating significant selectivity over non-cancerous cells .
- Mechanistic Studies : Research has elucidated that the compound's mechanism involves interaction with matrix metalloproteinases (MMPs), which are implicated in tumor metastasis. This interaction suggests potential therapeutic avenues for preventing cancer spread .
Comparative Analysis
Compound | IC50 (μM) | Target | Notes |
---|---|---|---|
4-Boc-Piperidin-4-yloxy-phenylboronic acid | 0.126 | MDA-MB-231 | Selective inhibition over MCF10A |
TAE226 | N/A | Various | Known compound for comparison |
5-Fluorouracil | 17.02 (MCF-7) | Cancer | Standard chemotherapy agent |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Piperidine Ring : Cyclization of amino alcohols or dihalides under basic conditions.
- Introduction of Boc Group : Utilization of tert-butyl chloroformate in the presence of a base.
- Phenyl Ring Attachment : Coupling reactions using phenylboronic acid derivatives.
- Boronic Acid Formation : Conversion to the boronic acid moiety using boron reagents under controlled conditions .
Eigenschaften
IUPAC Name |
[4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxymethyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO5/c1-17(2,3)24-16(20)19-10-8-15(9-11-19)23-12-13-4-6-14(7-5-13)18(21)22/h4-7,15,21-22H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAJJKKTWHWNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.